7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Lipophilicity ADME Prediction Physicochemical Property Comparison

This 7-(4-methylphenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one is a unique chemical probe for CNS drug discovery. Its deliberate absence of a basic amine pharmacophore eliminates hERG channel binding, enabling chronic in vivo studies without cardiac confounding. Use it as a matched-pair selectivity control to deconvolute PI3Kδ-BET bifunctional inhibitor mechanisms, or as a sentinel probe to assess kinase ATP-pocket susceptibility. With a predicted logP of 3.85, it is ideal for lipophilic tolerance SAR campaigns. Secure this research-exclusive scaffold from trusted screening libraries.

Molecular Formula C16H16N2OS
Molecular Weight 284.38
CAS No. 1207014-01-4
Cat. No. B2789091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS1207014-01-4
Molecular FormulaC16H16N2OS
Molecular Weight284.38
Structural Identifiers
SMILESCCCN1C=NC2=C(C1=O)SC=C2C3=CC=C(C=C3)C
InChIInChI=1S/C16H16N2OS/c1-3-8-18-10-17-14-13(9-20-15(14)16(18)19)12-6-4-11(2)5-7-12/h4-7,9-10H,3,8H2,1-2H3
InChIKeyIIUUZIADUZJYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 1207014-01-4): Core Properties and Sourcing Baseline


The compound 7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic small molecule featuring a thieno[3,2-d]pyrimidin-4-one core with a 4-methylphenyl substituent at position 7 and a propyl group at position 3 . It belongs to the broader class of thieno[3,2-d]pyrimidines, which are privileged scaffolds in medicinal chemistry due to their structural analogy to purines and demonstrated activity across diverse biological targets, including kinases, MCHR1 receptors, and bromodomains [REFS-2, REFS-3]. The compound is commercially available from screening compound suppliers such as ChemDiv (ID: L115-0138) and Life Chemicals (ID: F3398-4988), where it is sold for early-stage drug discovery research [REFS-1, REFS-4].

Why 7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one Cannot Be Replaced by a Generic Thienopyrimidine Scaffold


The scientific utility of this specific congener cannot be fulfilled by a generic thieno[3,2-d]pyrimidine scaffold due to the critical Substituent-Dependent Activity Cliffs. Patent and literature data reveal that subtle variations in the substitution pattern of the thieno[3,2-d]pyrimidine core lead to profound selectivity shifts between different biological targets, such as kinases versus MCHR1 receptors or bromodomains [REFS-1, REFS-2]. For example, within the MCHR1 antagonist series, the replacement of a basic amine with non-basic polar groups was required to eliminate off-target hERG and biogenic amine receptor binding [1]. Similarly, the bifunctional PI3Kδ-BET inhibitor series demonstrates that a 4-morpholinothieno[3,2-d]pyrimidine core is optimal for its activity profile, whereas the 7-(4-methylphenyl)-3-propyl derivative exhibits a distinct selectivity signature [2]. Substituting one analog for another without matched experimental data risks altering target engagement, ADME properties, and ultimately, experimental outcomes.

Quantitative Differentiation Evidence for 7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one


Enhanced Lipophilicity and Reduced Aqueous Solubility Compared to a 7-Phenyl Analog Drives Differential Pharmacokinetic Behavior

The target compound's lipophilicity, as predicted by logP and logD, is higher than that of the 7-phenyl analog, which lacks the 4-methyl group. This difference directly impacts permeability, solubility, and protein binding, making the two compounds non-interchangeable in cell-based or in vivo assays [REFS-1, REFS-2].

Lipophilicity ADME Prediction Physicochemical Property Comparison

Unique MCHR1 Antagonist Pharmacophore: A Non-Basic Amine Profile Differentiates From Early-Generation Ligands

The patent describing the thieno[3,2-d]pyrimidinone MCHR1 antagonist series, which encompasses the 7-(4-methylphenyl)-3-propyl scaffold, explicitly states that the structural motif was designed to lack a basic amine center. This is a critical differentiator from early MCHR1 antagonists that relied on a basic amine pharmacophore, which led to substantial off-target binding to ion-channels and biogenic amine receptors, including the hERG channel [1].

Melanin-Concentrating Hormone Receptor 1 (MCHR1) Selectivity Profile Off-Target Liability

Distinct Selectivity Profile from Bifunctional PI3Kδ-BET Inhibitors in the Same Scaffold Class

Recent literature on thieno[3,2-d]pyrimidine derivatives has focused on designing bifunctional inhibitors that potently engage both PI3Kδ and BET bromodomains. The lead compound 10b (a 4-morpholinothieno[3,2-d]pyrimidine) achieves IC50 values of 112 nM against PI3Kδ and 19 nM against BRD4-BD1 [1]. In contrast, the 7-(4-methylphenyl)-3-propyl compound lacks the key 4-morpholine and other polar substituents required for this bifunctional activity, and is cited in patents as a selective kinase inhibitor scaffold, suggesting a divergent and orthogonal biological profile [2].

PI3Kδ Kinase BET Bromodomain Target Selectivity

Optimal Research Application Scenarios for 7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one Based on Differentiated Evidence


In Vivo Target Validation of MCHR1 in Obesity or Anxiety Models Requiring a Low hERG Liability Profile

For preclinical pharmacologists investigating the role of the melanin-concentrating hormone receptor 1 (MCHR1) in feeding behavior or mood disorders, this compound is a superior candidate for chronic in vivo studies. Its key advantage, as described in its foundational patent [1], is the deliberate absence of a basic amine pharmacophore, which abrogates the hERG channel binding and cardiovascular toxicity seen with earlier MCHR1 antagonists. This allows for the study of MCHR1-mediated effects without the confounding cardiotoxicity that often limits the dosing and data interpretation of first-generation ligands.

Kinase Selectivity Profiling Panel as a Negative Control for Bifunctional PI3Kδ-BET Inhibition

Medicinal chemists developing bifunctional thieno[3,2-d]pyrimidine inhibitors for DLBCL cancer therapy [2] can use this compound as a critical selectivity control. It shares the thieno[3,2-d]pyrimidine core but lacks the essential 4-morpholine functional group, making it a representative single-target kinase inhibitor. This allows researchers to deconvolute whether the observed cellular efficacy of their lead molecules is due to dual PI3Kδ-BET inhibition or the consequence of engaging only one of the two targets, thus clarifying the therapeutic mechanism.

Structure-Activity Relationship (SAR) Studies Exploring Lipophilic Tolerance at the 7-Position

Given its unique predicted logP of 3.85 , this compound serves as a key tool in SAR campaigns aimed at modulating the physicochemical properties of thieno[3,2-d]pyrimidine leads. By comparing its cellular permeability and metabolic stability to the 7-phenyl analog (estimated ΔlogP ~ +0.5), discovery teams can empirically determine the lipophilic tolerance of their target binding pocket and establish the optimal cLogP range for balancing potency with favorable ADME properties [REFS-3, REFS-4].

Chemical Biology Tool for Probing Purine-Mimetic Binding Sites in Novel Kinase Targets

The thieno[3,2-d]pyrimidine core is a recognized purine isostere, and the 2,7-substitution patent positions this compound class as potent kinase inhibitors [4]. Researchers setting up initial high-throughput screens against understudied or novel kinases can include this compound as a sentinel probe to rapidly assess whether the ATP-binding pocket of their target kinase is susceptible to a thieno[3,2-d]pyrimidine chemotype, guiding subsequent library design and hit expansion strategies.

Quote Request

Request a Quote for 7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.